

Modafinil acid sulfone-d5 certificate of analysis

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Compound of Interest

Compound Name: *Modafinil acid sulfone-d5*

Cat. No.: *B12423286*

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An In-depth Technical Guide to the Certificate of Analysis for **Modafinil Acid Sulfone-d5**

Introduction

Modafinil acid sulfone-d5 is the deuterium-labeled analog of Modafinil acid sulfone, a primary metabolite of the wakefulness-promoting agent, Modafinil.^{[1][2]} As a stable isotope-labeled compound, it serves as an ideal internal standard for quantitative bioanalytical studies, particularly in assays utilizing mass spectrometry.^{[1][3]} The use of a deuterated standard allows for precise quantification by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for **Modafinil acid sulfone-d5**, intended for researchers, scientists, and drug development professionals.

Data Presentation

A Certificate of Analysis for a reference standard like **Modafinil acid sulfone-d5** provides critical information about its identity, purity, and quality. The following tables summarize the quantitative data typically found in such a document.

Table 1: Compound Identification and Chemical Properties

Parameter	Specification
Chemical Name	2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfonylacetic acid[4]
Catalogue Number	AR-M02149[3]
CAS Number	2747915-46-2[1][5]
Molecular Formula	C ₁₅ H ₉ D ₅ O ₄ S[1][3]
Molecular Weight	295.37 g/mol [1][3]
Structure	(Reference to chemical structure image)

Table 2: Physicochemical Data

Parameter	Specification
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol
Storage Conditions	Store at -20°C for long-term stability. Shipped at room temperature.[1]

Table 3: Analytical Data Summary

Analytical Test	Method	Result
Purity (by HPLC)	RP-HPLC	≥98%
Identity Confirmation	High-Resolution Mass Spectrometry (HRMS)	Conforms to structure
Structural Confirmation	¹ H NMR, ¹³ C NMR	Conforms to structure
Isotopic Purity	Mass Spectrometry	≥99% Deuterium Incorporation
Residual Solvents	GC-HS	Meets USP <467> limits
Water Content	Karl Fischer Titration	≤0.5%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in a CoA. The following sections describe the protocols for the key analytical techniques used to certify **Modafinil acid sulfone-d5**.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the chemical purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[6]
- Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 55:45 (v/v) or 60:40 (v/v).[6][7]
- Flow Rate: 1.0 mL/min.[6][7]
- Detection Wavelength: 220 nm or 225 nm.[6][7]
- Injection Volume: 20 µL.[6]
- Procedure:
 - A standard solution of **Modafinil acid sulfone-d5** is prepared in the mobile phase at a known concentration (e.g., 100 µg/mL).
 - The solution is injected into the HPLC system.
 - The chromatogram is recorded, and the area of the main peak corresponding to **Modafinil acid sulfone-d5** is measured.
 - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition of the compound by providing a highly accurate mass measurement.

- Instrumentation: A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system, such as a Q-Exactive platform.^[8]
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
- Procedure:
 - A dilute solution of the sample is infused directly or via LC into the mass spectrometer.
 - The instrument is calibrated to ensure high mass accuracy.
 - The exact mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) is measured.
 - The measured mass is compared to the theoretical exact mass calculated from the molecular formula ($C_{15}H_9D_5O_4S$). The deviation should be within a narrow tolerance (e.g., < 5 ppm).
 - Fragmentation analysis (MS/MS) can also be performed to further confirm the structure by comparing the fragmentation pattern to that of a non-labeled standard or theoretical fragmentation.

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and determining the extent and location of deuterium incorporation.^[9]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO- d_6 or $CDCl_3$).

- Experiments:
 - ^1H NMR: This spectrum is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals should correspond to the non-deuterated parts of the molecule.
 - ^{13}C NMR: Provides information on the carbon skeleton of the molecule.
 - ^2H NMR (Deuterium NMR): Can be used to directly observe the deuterium signals, confirming their presence and chemical environment.
- Procedure:
 - A precise amount of the sample is dissolved in the deuterated NMR solvent.
 - ^1H and ^{13}C NMR spectra are acquired.
 - The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm the expected molecular structure.
 - The absence of proton signals in the d5-phenyl ring region of the ^1H NMR spectrum confirms successful deuteration. Isotopic purity can be estimated by comparing the residual proton signals in this region to a known internal standard.

Visualizations

Diagrams are provided to illustrate key processes related to the analysis and biological context of **Modafinil acid sulfone-d5**.

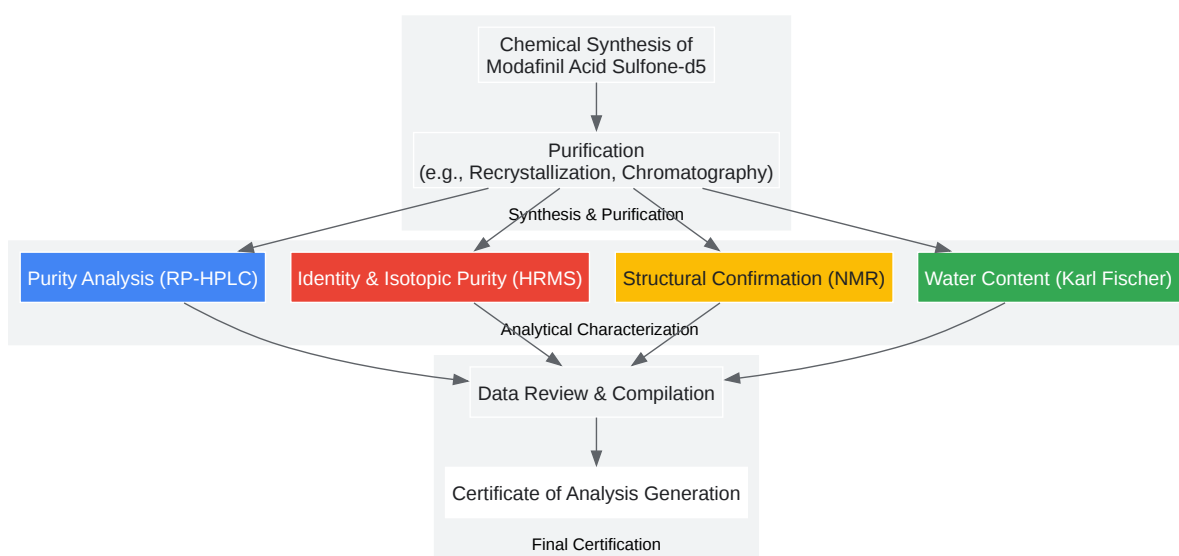


Figure 1: Analytical Workflow for Reference Standard Certification

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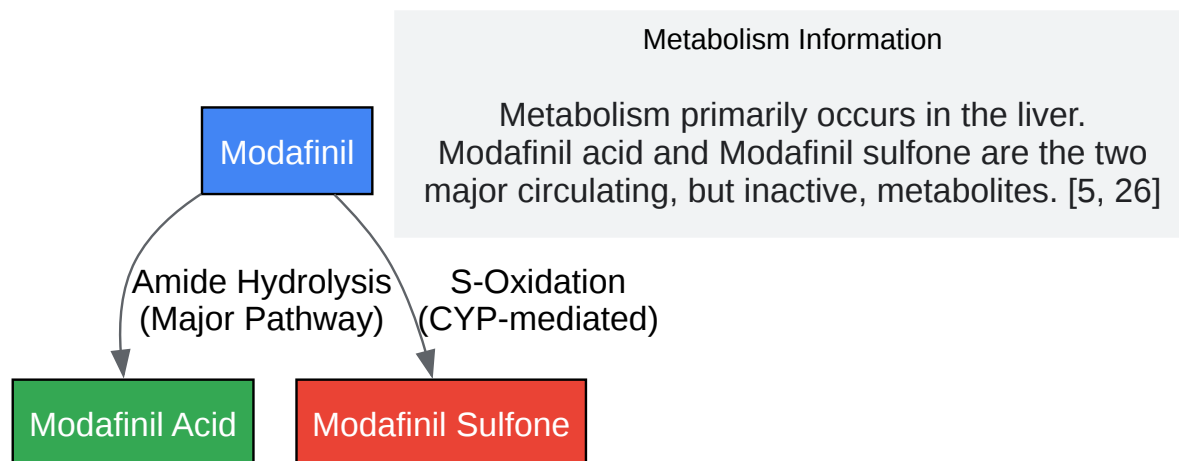


Figure 2: Metabolic Pathway of Modafinil

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